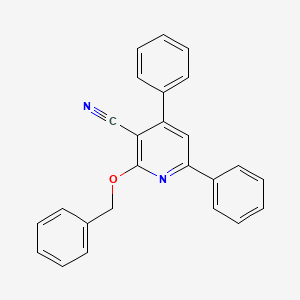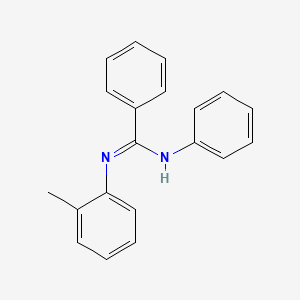![molecular formula C18H20BrN3O3 B10877654 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)
4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol is a complex organic compound with the molecular formula C({18})H({20})BrN({3})O({3}). This compound features a brominated phenol group, a nitrobenzyl moiety, and a piperazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-nitrobenzyl chloride to form 4-(4-nitrobenzyl)piperazine.
Bromination of Phenol: Separately, phenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.
Mannich Reaction: The final step involves a Mannich reaction where 4-bromophenol is reacted with formaldehyde and the previously synthesized 4-(4-nitrobenzyl)piperazine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Reduction: Formation of 4-amino-2-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural components. The piperazine ring is a common motif in many pharmaceuticals, and the nitrobenzyl group can be modified to enhance biological activity. It may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require brominated phenol derivatives.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring may facilitate binding to certain proteins, while the nitrobenzyl group could undergo metabolic transformations that enhance its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}phenol: Similar structure but with an amino group instead of a nitro group.
4-Chloro-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-2-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}phenol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both a brominated phenol and a nitrobenzyl group in 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H20BrN3O3 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
4-bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrN3O3/c19-16-3-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-1-4-17(5-2-14)22(24)25/h1-6,11,23H,7-10,12-13H2 |
InChI-Schlüssel |
OCQZZHCIPSZUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10877574.png)

![2,2,2-trichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10877578.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B10877597.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B10877605.png)
![4-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10877611.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877616.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10877621.png)

![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877626.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)
![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
